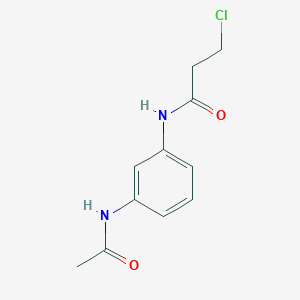
4,4'-(4-甲基戊烷-2,2-二基)二酚
描述
“4,4’-(4-Methylpentane-2,2-diyl)diphenol” is a chemical compound1. It is a type of chemical entity and a subclass of bisphenol1. The chemical formula of this compound is C18H22O2123.
Molecular Structure Analysis
The molecular structure of “4,4’-(4-Methylpentane-2,2-diyl)diphenol” is based on the chemical formula C18H22O2123. The molecular weight of this compound is 270.373.
Physical And Chemical Properties Analysis
The molecular formula of “4,4’-(4-Methylpentane-2,2-diyl)diphenol” is C18H22O2123. The molecular weight of this compound is 270.373. Other physical and chemical properties such as density, boiling point, and vapor pressure are mentioned in one of the search results4.
科学研究应用
Infrared Temperature Studies in Polymer Chemistry
A study by Coleman et al. (1997) focused on the infrared temperature studies of polyurea formed from 2-methylpentane-1,5-diamine and 4,4′-methylenebis(phenyl isocyanate), along with two model diureas. This research was pivotal in understanding the infrared changes observed in ordered and disordered hydrogen-bonded ureas, contributing significantly to the field of polymer chemistry (Coleman et al., 1997).
Spectrophotometric Analysis in Chemistry
Singh et al. (1985) presented a method for the spectrophotometric determination of cobalt(II) based on the ion-pair formation with neotetrazolium chloride, where 4-methylpentan-2-one was used. This method contributed to analytical chemistry, particularly in the selective determination of cobalt in nickel wire alloys (Singh et al., 1985).
Fluorescence Studies in Chemical Physics
The fluorescence properties of 4-methyl-2,6-diacetylphenol in 3-methylpentane were studied by Mitra et al. (1994). This research provided insights into the temperature and excitation wavelength-dependent fluorescence quantum yield, contributing to the understanding of molecular fluorescence in chemical physics (Mitra et al., 1994).
Polymer Science and Characterization
Raghu et al. (2007) synthesized novel polyurethanes based on 2,2′-[1,4-phenylenebis(nitrilomethylylidene)]diphenol and 2,2′-[4,4′-methylene-di-2-methylphenylene-1,1′-bis(nitrilomethylylidene)]diphenol. This study significantly contributed to the field of polymer science by characterizing the acoustic properties and solubility of these polyurethanes, enhancing our understanding of polymer materials (Raghu et al., 2007).
Development of Aromatic Polyesters
Nagane et al. (2019) synthesized a partially bio-based bisphenol with pendant azido groups, including 4,4′-(5-azidopentane-2,2-diyl) diphenol. This development in aromatic polyesters played a crucial role in advancing materials science, especially in the context of bio-based polymers (Nagane et al., 2019).
Environmental Science and Adsorption StudiesLiu et al. (
- conducted a study on the adsorption of 4,4′-(Propane-2,2-diyl)diphenol from aqueous solutions using a covalent triazine-based framework. Their research highlighted the potential of using such frameworks for environmental cleanup, especially for adsorbing compounds that disrupt endocrine function (Liu et al., 2013).
Nuclear Magnetic Resonance in Polymer Analysis
Jasse et al. (1977) analyzed the carbon-13 nuclear magnetic resonance spectrum of polystyrene using model molecules such as 2,4-diphenylpentane. This study provided deeper insights into the chemical sequences and structural analysis of polymers, enhancing the understanding of polymer chemistry (Jasse et al., 1977).
Chemical Synthesis and Characterization
Sun et al. (2018) synthesized 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, providing a methodology for selective chemical synthesis and comprehensive structural characterization. This research contributed to the field of organic synthesis and characterization (Sun et al., 2018).
Development of Aromatic Polycarbonates
Nagane et al. (2019) again contributed to the field by synthesizing aromatic polycarbonates bearing pendant maleimide groups, which were characterized for their chemical modification potential. This research opened new avenues in the development and application of functional polymers (Nagane et al., 2019).
安全和危害
属性
IUPAC Name |
4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLLJTHDWPAQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029282 | |
| Record name | 4,4'-(4-Methylpentane-2,2-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(4-Methylpentane-2,2-diyl)diphenol | |
CAS RN |
6807-17-6 | |
| Record name | 4,4′-(1,3-Dimethylbutylidene)bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(4-Methylpentane-2,2-diyl)diphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6807-17-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,3-dimethylbutylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(4-Methylpentane-2,2-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(4'-hydroxyphenyl)-4-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(1,3-Dimethylbutylidene)diphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(4-METHYLPENTANE-2,2-DIYL)DIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1B7N5N4M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)









